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Abstract
N-Methylpropionamide (NMPA), a simple secondary amide with the chemical formula

C₄H₉NO, serves as a crucial model compound for understanding the fundamental

physicochemical properties of the peptide bond in more complex polypeptides and proteins.[1]

This technical guide provides a comprehensive overview of the thermodynamic properties and

conformational stability of N-Methylpropionamide, tailored for researchers, scientists, and

professionals in drug development. This document consolidates critically evaluated

thermodynamic data, details key experimental methodologies for their determination, and

presents visual workflows to elucidate these processes. The information is intended to support

advanced research and development where understanding the energetic landscape and

stability of amide-containing molecules is paramount.

Introduction
N-Methylpropionamide is a colorless liquid at room temperature, recognized for its utility as a

chemical intermediate in organic synthesis and for its application in studies of solvent-solvent

interactions.[2][3] Its structure, featuring a methyl group attached to the nitrogen of a

propionamide, makes it an excellent and simplified model for the peptide linkage found in

proteins.[1] The stability and conformational preferences of NMPA are dictated by the partial

double bond character of the central C-N bond, which leads to the existence of cis and trans
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isomers. A thorough understanding of its thermodynamic parameters—such as enthalpy, heat

capacity, and Gibbs free energy—is essential for predicting its behavior in chemical reactions,

for designing stable pharmaceutical formulations, and for parameterizing computational models

of protein dynamics.

Thermodynamic Properties of N-
Methylpropionamide
The thermodynamic properties of N-Methylpropionamide have been determined through

various experimental and computational methods. These values are critical for chemical

process design, reaction modeling, and understanding intermolecular interactions. The data

presented below has been compiled from critically evaluated sources.

Thermochemical Data
Thermochemical properties describe the energy changes that occur during phase transitions

and chemical reactions. Key parameters for N-Methylpropionamide, including its enthalpy of

formation, combustion, and vaporization, are summarized below.

Property Phase Value Reference

Standard Enthalpy of

Formation (ΔfH°)
Liquid -316.3 ± 1.2 kJ/mol [4]

Standard Enthalpy of

Formation (ΔfH°)
Gas

Data available via

NIST subscription
[5]

Standard Enthalpy of

Combustion (ΔcH°)
Liquid -2553.1 ± 1.0 kJ/mol [4]

Enthalpy of

Vaporization (ΔvapH)
Liquid

64.0 ± 0.2 kJ/mol at

339 K
[6]

Enthalpy of

Vaporization (ΔvapH)
Liquid 64.9 kJ/mol at 25 °C

Thermophysical Data
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Thermophysical properties relate to the physical characteristics of a substance and its

response to changes in temperature and pressure. These include heat capacity, boiling and

melting points, and density.

Property Phase Value
Temperature /
Pressure

Reference

Molar Mass - 87.12 g/mol - [5][7]

Boiling Point

(Tboil)
Liquid/Gas 205 - 207 °C

Atmospheric

Pressure
[8]

Boiling Point

(Tboil)
Liquid/Gas 146 °C 90 mmHg [9][10][11][12]

Melting Point

(Tfus)
Solid/Liquid -43 °C

Atmospheric

Pressure
[8][9][10][13]

Density Liquid 0.9304 g/cm³ 25 °C [8]

Constant

Pressure Heat

Capacity (Cp)

Liquid 179 J/mol·K 298.15 K (25 °C) [4]

Constant

Pressure Heat

Capacity (Cp)

Ideal Gas

Data available

from 200 K to

1000 K

- [14][5]

Vapor Pressure Liquid 0.13 mmHg 25 °C [10][11][13]

Stability and Conformational Analysis
Chemical Stability
N-Methylpropionamide is a stable compound under normal temperature and pressure

conditions.[3][8] It is used as a solvent and intermediate in various chemical syntheses,

indicating its robustness in a range of chemical environments.[3] However, like other amides, it

can be hydrolyzed to propionic acid and methylamine under strong acidic or basic conditions,

typically requiring heat.
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Conformational Isomerism
The stability of N-Methylpropionamide is intrinsically linked to its conformational state. The

partial double-bond character of the amide (C-N) bond restricts free rotation, leading to two

primary planar conformers: the cis and trans isomers.

In the trans conformation, the carbonyl oxygen and the N-H proton are on opposite sides of the

C-N bond, which is generally the more sterically and energetically favorable state for secondary

amides. The cis conformation, where they are on the same side, is typically higher in energy.

The energy difference between these states is a critical parameter in protein folding and

dynamics. Computational and spectroscopic methods are the primary tools used to investigate

the relative populations and energy barriers of these isomers.

Experimental Protocols
The determination of thermodynamic properties and the analysis of conformational stability rely

on precise experimental techniques. The following sections detail the methodologies for key

experiments related to N-Methylpropionamide.

Synthesis and Purification
High-purity N-Methylpropionamide is essential for accurate thermodynamic measurements. A

common laboratory-scale synthesis involves the condensation of propionic acid with

methylamine.[9]

Protocol:

Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation apparatus,

combine anhydrous methylamine with a 50% excess of propionic acid.

Condensation: Heat the mixture rapidly to 120-140 °C with vigorous stirring. This promotes

the condensation reaction and facilitates the removal of the water byproduct. For enhanced

water removal, xylene can be added to form a ternary azeotrope.

Purification: The crude product is purified by fractional distillation under reduced pressure

(vacuum distillation).[9] The quality of the distillate typically improves throughout the

distillation process.
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Drying and Storage: To remove residual water, the distilled N-Methylpropionamide can be

dried over calcium oxide (CaO). For applications requiring extremely low water content (e.g.,

as an electrolyte solvent), the purified amide should be stored over molecular sieves or

barium oxide (BaO), as it is hygroscopic.[9]

Quality Control: The purity of the final product can be verified using Gas Chromatography

(GC), and the water content can be precisely measured by Karl Fischer titration.[9]

Calorimetry for Enthalpy and Heat Capacity
Measurement
Calorimetry is the primary experimental technique for measuring heat changes associated with

chemical reactions and physical processes.

Protocol: Determining Specific Heat Capacity (Coffee-Cup Calorimetry) This method provides a

foundational understanding of heat transfer.

Apparatus Setup: Construct a simple calorimeter using two nested Styrofoam cups with a lid.

The lid should have holes for a thermometer and a stirrer.[15]

Initial Measurements: Measure and record the mass of a known volume (e.g., 50.0 mL) of

deionized water and place it inside the calorimeter. Allow the system to reach thermal

equilibrium and record the initial temperature (T_initial).

Sample Preparation: Heat a precisely weighed sample of N-Methylpropionamide to a

known, constant higher temperature (T_sample).

Mixing: Quickly transfer the heated N-Methylpropionamide sample into the water in the

calorimeter. Immediately close the lid and begin stirring gently.

Data Acquisition: Record the temperature inside the calorimeter at regular intervals until a

stable maximum temperature (T_final) is reached.[15]

Calculation: The heat gained by the water (q_water) is equal to the heat lost by the amide

(q_amide). Using the known specific heat of water (4.184 J/g°C), the specific heat of N-
Methylpropionamide (C_s,amide) can be calculated using the formula: m_water *

C_s,water * (T_final - T_initial) = - [m_amide * C_s,amide * (T_final - T_sample)]
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Note on Advanced Techniques: For high-precision measurements, more sophisticated

techniques are employed.

Differential Scanning Calorimetry (DSC): Used to measure heat capacity (Cp) as a function

of temperature and to determine the enthalpy of phase transitions (e.g., melting).

Isothermal Titration Calorimetry (ITC): Measures the heat evolved or absorbed during the

binding of molecules, providing direct measurement of binding enthalpy (ΔH) and Gibbs free

energy (ΔG).[16]

Spectroscopic Analysis of Conformational Stability
(FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for

probing the conformational states of amides. The "Amide I" vibrational band, which appears in

the 1600-1700 cm⁻¹ region of the IR spectrum, is particularly sensitive to the secondary

structure of the peptide backbone.[17] This band arises primarily from the C=O stretching

vibration.[18]

Protocol:

Sample Preparation: Prepare a dilute solution of high-purity N-Methylpropionamide in a

suitable infrared-transparent solvent (e.g., carbon tetrachloride or deuterated chloroform).

The concentration should be optimized to obtain a strong signal without causing

intermolecular association that could complicate the spectrum.

Background Spectrum: Record a background spectrum of the pure solvent in the IR cell. This

will be subtracted from the sample spectrum to isolate the amide's absorption bands.

Sample Spectrum Acquisition: Fill the IR cell with the N-Methylpropionamide solution and

record the infrared spectrum. A high number of scans (e.g., 64 or 128) should be co-added to

improve the signal-to-noise ratio.

Data Analysis:

Subtract the solvent background from the sample spectrum.
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Identify the Amide I band (approx. 1650-1680 cm⁻¹ for secondary amides).

The precise frequency, shape, and intensity of this band are correlated with the molecular

conformation. The cis and trans conformers will have distinct Amide I frequencies.

By analyzing the band shape or deconvolution into constituent peaks, the relative

populations of the conformers can be estimated.

For more advanced analysis, temperature-dependent studies can be performed to

calculate the enthalpy difference (ΔH) between the conformers using the van't Hoff

equation.

Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above,

adhering to the specified design constraints.
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Synthesis and Purification Workflow

Combine Propionic Acid
and Methylamine

Heat to 120-140 °C
(Condensation Reaction)

Remove H2O

Vacuum Distillation
(Purification)

Dry over CaO or
Molecular Sieves

Quality Control
(GC, Karl Fischer)

High-Purity
N-Methylpropionamide

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of N-Methylpropionamide.
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Calorimetry Workflow for Specific Heat

Prepare Calorimeter
(Known mass of H2O at T_initial)

Combine Sample and Water
in Calorimeter
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Record Temperature vs. Time
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Calculate Heat Transfer (q)
and Specific Heat (C_s)
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Click to download full resolution via product page

Caption: General experimental workflow for determining specific heat via calorimetry.
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FTIR Workflow for Conformational Analysis

Prepare NMPA Solution
in IR-Transparent Solvent

Acquire Sample Spectrum
Acquire Background

Spectrum (Solvent Only)

Subtract Background
from Sample Spectrum

Analyze Amide I Band
(Frequency, Shape)

Determine Relative Populations
of cis/trans Conformers

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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